(2,4,6-Trichloropyridin-3-yl)methanol
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Description
Scientific Research Applications
1. Biocatalytic Synthesis
A study by Chen et al. (2021) focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using a water-cyclohexane liquid-liquid system. Recombinant Escherichia coli (E. coli) acted as a catalyst, retaining over 60% activity after five cycles. This approach demonstrated an efficient, green synthesis method with high enantiomeric excess and yield, significantly reducing reaction time compared to traditional methods (Chen et al., 2021).
2. Corrosion Inhibition
Ma et al. (2017) investigated the use of 1,2,3-Triazole derivatives, including (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM), as corrosion inhibitors for mild steel in acidic media. PTM was found to be more effective than other derivatives, attributed to its ability to adsorb on steel surfaces via lone pair electrons of nitrogen atoms. This discovery holds potential applications in corrosion prevention (Ma et al., 2017).
3. Chiral Intermediate Production
Ni et al. (2012) explored the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA], a chiral intermediate of the anti-allergic drug Betahistine. Using carbonyl reductase-producing Kluyveromyces sp., they achieved high enantiomeric excess and yield in an aqueous two-phase system. This method offers a novel approach for producing chiral intermediates for pharmaceutical applications (Ni et al., 2012).
4. Antimicrobial and Antioxidant Activities
Rusnac et al. (2020) examined the antimicrobial and antioxidant properties of compounds formed from the condensation reaction of 2-acetylpyridine and 2-formylpyridine. Among these, certain compounds demonstrated moderate antifungal activity, with one compound being significantly more effective against Cryptococcus neoformans compared to standard medical practice. These findings suggest potential applications in antibacterial and antifungal treatments (Rusnac et al., 2020).
5. Magnetic Study of Cobalt(II) Complex
Yao et al. (2018) synthesized a new tripodal hexadentate ligand, tris[6-(1 H-pyrazol-1-yl)pyridin-2-yl]methanol (tppm), and used it to construct a trigonal-prismatic cobalt(II) complex. The magnetic study revealed significant uniaxial magnetic anisotropy and single-molecule-magnet behavior, indicating potential applications in magnetic materials and molecular electronics (Yao et al., 2018).
properties
IUPAC Name |
(2,4,6-trichloropyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXGSDVCHFFUOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744356 |
Source
|
Record name | (2,4,6-Trichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trichloropyridin-3-yl)methanol | |
CAS RN |
1218994-36-5 |
Source
|
Record name | (2,4,6-Trichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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